molecular formula C7H7F3N4S B13718136 6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine

6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13718136
M. Wt: 236.22 g/mol
InChI Key: LPPHICZHCYVCPW-UHFFFAOYSA-N
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Description

6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a thioureido group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiourea and trifluoromethylating agents. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative, such as 6-methyl-4-chloropyrimidine.

    Thioureido Formation: The pyrimidine derivative is reacted with thiourea in the presence of a base, such as potassium carbonate, to form the thioureido group.

    Trifluoromethylation: The intermediate is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone: Another trifluoromethyl-substituted heterocycle with different functional groups.

    2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: A similar compound with a chloro substituent instead of a thioureido group.

    6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine: A structurally related compound with a pyrrole ring.

Uniqueness

6-Methyl-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a thioureido group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C7H7F3N4S

Molecular Weight

236.22 g/mol

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C7H7F3N4S/c1-3-2-4(7(8,9)10)13-6(12-3)14-5(11)15/h2H,1H3,(H3,11,12,13,14,15)

InChI Key

LPPHICZHCYVCPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)N)C(F)(F)F

Origin of Product

United States

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